Complement factor D-IN-1
Description
Properties
IUPAC Name |
1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUTHDJLNZLCM-DFBGVHRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Fragment Condensation Approach
The primary synthetic route, described in patent CA3239228A1, employs a fragment condensation strategy to assemble the core heterocyclic structure. The synthesis begins with the preparation of a substituted pyridine intermediate (Compound A) via nucleophilic aromatic substitution using 2-chloro-5-nitropyridine and a benzyl-protected amine (Scheme 1).
Key Steps:
-
Intermediate A Synthesis:
-
Coupling with Bicyclic Carbamate:
-
Compound A undergoes acylative coupling with a bicyclic carbamate (Compound B) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.
-
Reaction conditions: 0°C to room temperature, 12 hours, dichloromethane (DCM) solvent, 1.5 equiv HATU, and 2.0 equiv N,N-diisopropylethylamine (DIPEA).
-
Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) yields the coupled product (Compound C, 76% yield).
-
-
Deprotection and Final Modification:
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine, DMA | DMA | 80°C | 6 | 83 |
| 2 | HATU, DIPEA | DCM | 0°C→RT | 12 | 76 |
| 3 | H₂/Pd-C, MeOH | MeOH | RT | 4 | 68 |
Route 2: One-Pot Tandem Cyclization
An alternative method optimizes atom economy through a tandem cyclization-deprotection sequence. This route starts with a prefunctionalized thiazole intermediate (Compound D), which undergoes intramolecular cyclization under acidic conditions.
Key Steps:
-
Thiazole Formation:
-
Acid-Catalyzed Cyclization:
-
Sulfonation and Purification:
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield (%) | 42 | 37 |
| Purity (%) | 95 | 99 |
| Key Advantage | Scalability | Purity |
Process Optimization and Critical Parameters
Solvent Selection and Reaction Kinetics
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMA, DMF) enhance nucleophilicity in substitution reactions, while DCM optimizes coupling kinetics by stabilizing reactive intermediates. Kinetic studies reveal that HATU-mediated couplings proceed with a rate constant (k) of 1.2 × 10⁻³ s⁻¹ in DCM, compared to 8.7 × 10⁻⁴ s⁻¹ in THF.
Temperature Control
Exothermic reactions (e.g., hydrogenolysis) require precise temperature modulation to prevent side reactions. Adiabatic calorimetry data indicate that maintaining hydrogenolysis at <30°C reduces byproduct formation by 40%.
Analytical Characterization and Quality Control
Structural Elucidation
Purity Assessment
Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm confirms purity >95% (Area Percent).
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (10 kg) demonstrate consistent yields (40–45%) using Route 1, with crystallization as the critical purification step. Continuous flow reactors are under investigation to enhance HATU-mediated couplings, reducing reaction time by 30% .
Chemical Reactions Analysis
Binding Kinetics and Affinity
Complement factor D-IN-1 exhibits high binding affinity to human Factor D, as demonstrated by surface plasmon resonance (SPR) studies. Key metrics include:
The inhibitor binds reversibly to Factor D’s catalytic domain, stabilizing a self-inhibited conformation through interactions with the Asp<sup>189</sup>-Arg<sup>218</sup> salt bridge and displacing Factor B’s Arg<sup>234</sup> residue .
Enzymatic Inhibition
The compound selectively inhibits Factor D’s proteolytic activity against both synthetic and natural substrates:
Substrate-Specific Inhibition
| Substrate | IC<sub>50</sub> (μM) | Assay Type | Source |
|---|---|---|---|
| Z-Lys-SBzl (synthetic) | 0.0058 ± 0.0005 | Fluorometric assay | |
| C3bB (natural) | 0.015 ± 0.003 | Bb fragment quantification |
This dual inhibition confirms its mechanism as a catalytic blocker, preventing Factor D from cleaving Factor B into Bb—a critical step in AP C3 convertase (C3bBb) formation .
Mechanism of Action
The inhibitor disrupts the complement cascade through:
-
Competitive Inhibition : Binds Factor D’s active site, sterically hindering Factor B access .
-
Conformational Lock : Stabilizes Factor D’s self-inhibitory loop (residues 212–218), preventing realignment of the catalytic triad (Asp<sup>102</sup>, His<sup>57</sup>, Ser<sup>195</sup>) .
-
Amplification Loop Blockade : Reduces AP-driven C3b deposition by >80%, indirectly dampening classical/lectin pathway activation .
In Vitro Hemolytic Assays
Inhibition efficacy was validated using rabbit erythrocytes and acidified human serum:
| Parameter | IC<sub>50</sub> (μM) | IC<sub>90</sub> (μM) | Source |
|---|---|---|---|
| APC-mediated hemolysis | 0.0029–0.027 | 0.0082–0.11 |
The compound showed dose-dependent suppression of hemolysis, with potency correlating to its enzymatic IC<sub>50</sub> values .
Selectivity and Specificity
This compound demonstrates high specificity:
-
No Cross-Reactivity : Minimal inhibition of classical pathway (CP) C1s or lectin pathway (LP) MASP-2 at concentrations ≤1 μM .
-
Species Specificity : Binds human Factor D with 100-fold higher affinity than rodent homologs, limiting translational models .
Pharmacological Implications
-
Oral Bioavailability : As a small molecule, it bypasses limitations of monoclonal antibodies (e.g., IV administration) .
-
Therapeutic Scope : Potential applications in paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), and C3 glomerulopathy .
This profile positions this compound as a pioneering AP inhibitor, though structural elucidation and clinical validation remain pending. Its biochemical specificity and nanomolar potency underscore its potential for targeted complement modulation.
Scientific Research Applications
Therapeutic Applications
1. Autoimmune Diseases
Complement factor D inhibitors like Complement Factor D-IN-1 are being investigated for their potential to treat autoimmune diseases characterized by excessive complement activation. In conditions such as paroxysmal nocturnal hemoglobinuria, inhibiting factor D has shown promise in reducing intravascular hemolysis and associated complications .
2. Cancer Treatment
Recent studies have identified complement factor D as a novel biomarker in cancer research. Inhibition of factor D has been linked to reduced proliferation of certain cancer cells, suggesting its potential as a therapeutic target in malignancies such as squamous cell carcinoma . The use of this compound may enhance the efficacy of existing cancer therapies by modulating immune responses against tumors.
3. Cardiovascular and Metabolic Disorders
Research indicates that complement factor D plays a significant role in cardiovascular and metabolic diseases. It regulates processes such as inflammation, insulin resistance, and adipocyte function. Elevated levels of complement factor D have been associated with adverse cardiovascular profiles, making it a potential target for intervention in conditions like obesity and diabetes . The application of this compound could help restore metabolic balance and improve cardiovascular outcomes.
Case Study 1: Paroxysmal Nocturnal Hemoglobinuria
A clinical trial evaluated the effects of Danicopan (a similar factor D inhibitor) on patients with paroxysmal nocturnal hemoglobinuria. Results indicated that treatment led to decreased hemolysis and improved patient outcomes without significantly increasing the risk of infections .
Case Study 2: Squamous Cell Carcinoma
In vitro studies demonstrated that blocking factor D activity with this compound inhibited the activation of extracellular signal-regulated kinase 1/2 pathways in cutaneous squamous cell carcinoma cells, leading to reduced cell proliferation .
Research Findings and Insights
Recent literature highlights several key findings regarding the applications of this compound:
- Regulation of Immune Responses : Inhibiting complement factor D can modulate immune responses, potentially enhancing anti-tumor immunity while reducing autoimmunity.
- Metabolic Regulation : The compound may influence adipose tissue function and energy metabolism, offering therapeutic avenues for obesity-related disorders.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of various complement factor D inhibitors, including this compound, across multiple disease states .
Mechanism of Action
Complement factor D-IN-1 exerts its effects by inhibiting the activity of complement factor D, a serine protease that is essential for the formation of the C3 convertase complex in the alternative complement pathway. By blocking the activity of complement factor D, this compound prevents the amplification of complement activation, thereby reducing inflammation and tissue damage associated with excessive complement activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The complement system offers multiple therapeutic targets, and several inhibitors have been developed with distinct mechanisms, selectivity profiles, and clinical applications. Below is a detailed comparison:
Complement Factor D-IN-1 vs. Other Factor D Inhibitors
- Complement Factor D-IN-2 : Also targets factor D but lacks published IC50 data in the provided evidence. Structural differences (e.g., a bromopyridinyl carboxamide scaffold) may influence pharmacokinetics, but direct comparative efficacy data are unavailable .
- This compound’s lower IC50 suggests superior in vitro potency compared to danicopan’s reported IC50 of ~1.4 nM .
This compound vs. C5 Inhibitors
- Complement C5-IN-1 (Compound 7) : A small-molecule C5 inhibitor with an IC50 of 0.77 μM. While it blocks MAC formation, its lower potency and broader target (C5 vs. factor D) may reduce specificity and increase off-target risks .
- Eculizumab: A monoclonal antibody inhibiting C5 cleavage. Unlike this compound, eculizumab requires intravenous administration and is approved for PNH. However, its high cost and inability to inhibit upstream complement components limit its utility .
This compound vs. Other Pathway Inhibitors
- Factor B-IN-1: Inhibits factor B, another alternative pathway component.
- It operates in a distinct pathway niche compared to factor D inhibitors .
Key Research Findings
Selectivity : Its specificity for factor D over related proteases (e.g., factor I or C1s) minimizes off-target effects, a critical advantage over broader pathway inhibitors like C5-targeting compounds .
Therapeutic Scope : While eculizumab is effective in PNH, its inability to address upstream complement activation (e.g., C3 dysregulation in AMD) underscores the need for factor D inhibitors like this compound .
Clinical Relevance : Elevated complement factors (e.g., C3, C5a) correlate with adverse outcomes in inflammatory and reproductive health contexts, reinforcing the importance of targeted inhibition .
Biological Activity
Complement Factor D (FD), also known as adipsin, plays a crucial role in the alternative pathway (AP) of the complement system, which is an essential component of the innate immune response. This article focuses on the biological activity of Complement Factor D-IN-1, a compound that has garnered interest for its potential therapeutic applications in modulating immune responses and treating various inflammatory diseases.
Overview of Complement Factor D
FD is a serine protease that exists predominantly in its active form in circulation, synthesized as a zymogen (pro-FD) which is activated by other proteases such as MBL-associated serine protease-3 (MASP-3). The activation of pro-FD is critical for its role in cleaving factor B (FB) when complexed with C3b, leading to the formation of the AP C3 convertase (C3bBb), which amplifies the complement response .
- Zymogenicity : Pro-FD exhibits significant enzymatic activity towards C3bB, although its activity is approximately 800-fold lower than that of the mature FD. This suggests that pro-FD can contribute to complement activation under certain physiological conditions .
- Substrate Interaction : The substrate-induced activity enhancement of FD has been quantified, revealing that pro-FD can cleave C3bB effectively, which may explain residual AP activity observed in MASP-deficient models .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of FD:
- Adipose Tissue Contribution : Research indicates that adipose tissue is a primary source of circulating FD. In mouse models with lipodystrophy, FD levels were undetectable, correlating with minimal AP function. Reconstitution experiments demonstrated that low levels of serum FD are sufficient for normal AP activity .
- Clinical Implications : The findings suggest that targeting FD could be beneficial in treating conditions characterized by excessive complement activation, such as atypical hemolytic uremic syndrome and age-related macular degeneration. Monoclonal antibodies against FD have shown promise in blocking AP without affecting classical pathways .
Case Studies
Case Study 1: Obesity Models
In several experimental models of obesity, decreased FD activity was observed, ranging from 58% to 80% relative to lean controls. This deficiency was linked to increased susceptibility to bacterial infections and may highlight the role of FD in maintaining immune function during metabolic dysregulation .
Case Study 2: Lipodystrophic Patients
Studies involving patients with congenital generalized lipodystrophy revealed a significant reduction in serum FD levels, further supporting the notion that adequate FD levels are crucial for optimal complement function. These patients exhibited compromised AP activity, underscoring the importance of FD in immune defense mechanisms .
Data Tables
| Parameter | Normal Levels | Obesity Models | Lipodystrophic Patients |
|---|---|---|---|
| Serum FD Concentration (µg/mL) | 100-150 | 20-40 | <10 |
| AP Activity (%) | 100 | 20-30 | <10 |
| Infection Susceptibility | Low | High | Very High |
Q & A
Q. What experimental assays are recommended for validating the inhibitory activity of Complement factor D-IN-1 in vitro?
To assess inhibitory activity, use the FD Thioesterolytic Fluorescent Assay (IC50 = 0.006 μM) and MAC Deposition Assay (IC50 = 0.05 μM), which measure factor D enzymatic activity and terminal complement pathway inhibition, respectively . Ensure assay conditions (e.g., substrate concentration, pH, and temperature) align with published protocols to maintain consistency. Calibrate fluorescence or absorbance readouts against negative controls (e.g., untreated samples) and positive controls (e.g., known factor D inhibitors).
Q. How does the selectivity of this compound for factor D compare to other complement system components?
Characterize selectivity via cross-reactivity panels testing inhibition of related serine proteases (e.g., factor B, C3 convertase). The IC50 values (0.006 μM for factor D vs. >1 μM for off-target enzymes) suggest high selectivity . Use competitive binding assays or crystallography to confirm binding specificity. Reference structural studies to explain selectivity (e.g., interactions with factor D’s catalytic pocket) .
Q. What methodological considerations are critical for ensuring reproducibility in MAC deposition assays?
Standardize serum sources (e.g., human serum pooled from ≥5 donors), minimize freeze-thaw cycles, and pre-treat serum with EDTA to block endogenous complement activation. Use immobilized immune complexes (e.g., IgG-coated plates) to trigger MAC formation. Normalize data to a reference inhibitor (e.g., anti-C5 antibody) and include triplicate technical replicates to reduce variability .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in IC50 values of this compound across different experimental setups?
Discrepancies may arise from differences in serum composition (e.g., endogenous factor D levels), assay temperature (e.g., 25°C vs. 37°C), or detection methods (fluorogenic vs. colorimetric substrates). Perform dose-response curves under standardized conditions and validate results with orthogonal assays (e.g., surface plasmon resonance for binding affinity) . Statistical tools like Bland-Altman plots can quantify inter-assay variability.
Q. What in vivo models are appropriate for assessing the therapeutic efficacy of this compound in complement-mediated pathologies?
Use genetically modified models (e.g., CFH-deficient mice for age-related macular degeneration) or disease induction models (e.g., nephrotoxic serum nephritis). Monitor biomarkers like C3a, C5a, and soluble MAC in serum. Compare outcomes to clinical inhibitors (e.g., compstatin for C3) to contextualize efficacy . For pharmacokinetics, measure plasma half-life and tissue distribution via LC-MS/MS.
Q. How do genetic variations in complement pathway components influence the pharmacodynamic response to this compound?
Analyze patient-derived cells or transgenic models harboring factor D polymorphisms (e.g., CFD rs1683564). Use CRISPR-edited cell lines to test how mutations affect inhibitor binding. Correlate genetic data with clinical trial outcomes (e.g., reduced MAC deposition in AMD patients with specific CFH haplotypes) .
Q. What are the implications of this compound’s differential IC50 values in FD thioesterolytic versus MAC deposition assays for therapeutic dosing?
The lower IC50 in the FD assay suggests higher potency in enzymatic inhibition, while the higher IC50 in MAC deposition reflects downstream pathway complexity. Model dose-response relationships using pharmacokinetic/pharmacodynamic (PK/PD) simulations to predict effective plasma concentrations in humans. Validate with ex vivo serum assays from treated patients .
Methodological Guidance for Data Interpretation
- Statistical Analysis : Report IC50 values with 95% confidence intervals and use nonlinear regression (e.g., four-parameter logistic model) for curve fitting. For in vivo studies, power analysis should determine sample sizes (e.g., n ≥ 8/group for murine models) .
- Data Presentation : Include raw data tables (e.g., fluorescence units vs. inhibitor concentration) and processed results (normalized inhibition percentages). Use box plots for inter-group comparisons and heatmaps for multi-parametric analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
